2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone is a chemical compound with the CAS Number: 73193-62-1 . It has a molecular weight of 197.16 and its molecular formula is C7H10F3NO2 . The IUPAC name for this compound is 1-(trifluoroacetyl)-3-piperidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(12)4-11/h5,12H,1-4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Applications in Chemical Synthesis and Material Science
Design and Synthesis of Sensors : A derivative, 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone, was utilized in the synthesis of a stable Eu3+ ion-based lanthanide complex for the detection of Al3+ ions with high selectivity and sensitivity. This complex can visually detect Al3+ ions under UV light, showcasing the potential for developing optical sensors (Guang-qing Yu et al., 2017).
Green Synthesis of 1,8-Naphthyridines : Through eco-friendly and inexpensive NaH catalyzed Friedlander condensation, a series of 1,8-naphthyridines, including derivatives of 2,2,2-trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone, were synthesized. These compounds demonstrated significant antimicrobial activity, indicating their potential in the development of new antimicrobial agents (R. Nandhikumar & K. Subramani, 2018).
Chemoenzymatic Synthesis : The compound was used in a chemoenzymatic process to synthesize enantiomerically pure alcohols. This process involved the chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones followed by bioreduction using stereocomplementary alcohol dehydrogenases (ADHs), demonstrating the compound's utility in stereocontrolled synthetic pathways (D. González-Martínez et al., 2019).
Synthesis of Hyperbranched Polymers : The compound was utilized in the self-polycondensation process to synthesize hyperbranched polymers with controlled degrees of branching from 0 to 100%. This work illustrates the compound's utility in polymer chemistry for creating materials with tailored properties (Yukari Segawa et al., 2010).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(12)4-11/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTYRDMHPNDRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225365 | |
Record name | 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73193-62-1 | |
Record name | 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73193-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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